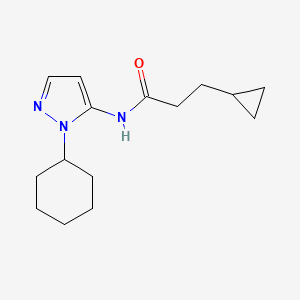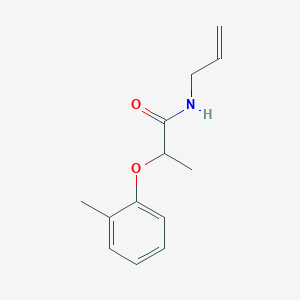![molecular formula C22H18Cl2O3S B5193423 3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B5193423.png)
3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone, also known as Dibenzylideneacetone (DBA), is a yellow crystalline solid that has been widely used in scientific research for its unique chemical properties. DBA is a versatile compound that has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of DBA is not fully understood, but it is believed to act through multiple pathways. DBA has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
DBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBA has anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have antioxidant properties, which may protect against oxidative stress.
In vivo studies have shown that DBA can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in animal models of cancer.
实验室实验的优点和局限性
DBA has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology. DBA is also relatively inexpensive, which makes it an attractive option for researchers on a budget.
However, there are also limitations to the use of DBA in lab experiments. It can be toxic in high concentrations, which may limit its use in certain applications. DBA can also be difficult to handle due to its sensitivity to air and moisture.
未来方向
There are several future directions for research on DBA. One area of interest is the development of new synthetic methods for DBA and its derivatives. This could lead to the synthesis of new compounds with improved properties and applications.
Another area of interest is the study of the mechanism of action of DBA. Further research could help to elucidate the pathways through which DBA exerts its biochemical and physiological effects.
Finally, there is potential for the development of new therapeutic agents based on DBA. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an attractive candidate for drug development. Further research could lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成方法
DBA can be synthesized through a simple reaction between benzaldehyde and acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of DBA. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of catalyst, solvent, and temperature.
科学研究应用
DBA has been widely used in scientific research due to its unique chemical properties. It is a versatile compound that has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
In organic chemistry, DBA is used as a chiral auxiliary for the synthesis of enantiomerically pure compounds. It can be used as a building block for the synthesis of complex organic molecules, such as natural products and pharmaceuticals.
In biochemistry, DBA is used as a ligand for the isolation and purification of proteins. It can also be used as a substrate for enzyme-catalyzed reactions, such as the formation of Schiff bases and Michael adducts.
In pharmacology, DBA has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DBA has also been studied for its potential as a drug delivery agent, due to its ability to form stable complexes with various drugs.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2O3S/c1-15-7-10-18(11-8-15)28(26,27)22(19-12-9-17(23)13-20(19)24)14-21(25)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVFBWHJVZARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {[3-(4-biphenylyl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5193348.png)
![sodium 4-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5193349.png)

![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5193371.png)
![5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5193379.png)
![methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5193388.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(dimethylamino)-N-methylbenzamide](/img/structure/B5193391.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5193396.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B5193400.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B5193411.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)
![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)

![2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5193446.png)